molecular formula C23H21NO3S B6441243 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 2549011-44-9

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B6441243
CAS No.: 2549011-44-9
M. Wt: 391.5 g/mol
InChI Key: KKSMNORIBDNEHV-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene carboxamide core substituted with a [(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl] group. The xanthene moiety (a tricyclic structure of two benzene rings fused via an oxygen atom) provides rigidity and aromaticity, while the tetrahydrobenzothiophene substituent introduces a sulfur-containing partially saturated bicyclic system with a hydroxyl group.

Key structural features:

  • Xanthene core: Contributes to planar geometry and π-π stacking interactions.
  • Carboxamide linkage: Enhances hydrogen-bonding capacity and solubility.
  • Tetrahydrobenzothiophene substituent: A six-membered saturated ring fused to a thiophene, with a hydroxyl group at the 4-position. This group may influence metabolic stability and steric interactions .

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c25-22(24-14-23(26)12-5-10-20-17(23)11-13-28-20)21-15-6-1-3-8-18(15)27-19-9-4-2-7-16(19)21/h1-4,6-9,11,13,21,26H,5,10,12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSMNORIBDNEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of xanthene carboxamide derivatives. Below is a structural comparison with analogous compounds from the literature:

Compound Name Key Substituent(s) Unique Features
Target Compound [(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl] Sulfur atom, partially saturated ring, hydroxyl donor
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide 4-(Benzyloxy)phenyl Aromatic benzyl group, high logP (5.55)
N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide 4-Methoxyphenyl Methoxy group enhances solubility
4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide Benzenesulfonamide Sulfonamide group (acidic, higher solubility)
N-(4-methyl-9H-xanthen-9-yl)butanamide Butanamide Aliphatic chain, reduced steric hindrance

Physicochemical Properties

Data from structurally related compounds highlight trends in molecular weight, hydrophobicity, and polarity:

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Reference
Target Compound ~425* ~3.5† 2‡ 5‡
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide 407.47 5.55 1 4
4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide 351.42 N/A 1 3
N-(4-methyl-9H-xanthen-9-yl)butanamide 281.35 N/A 1 2

*Estimated based on molecular formula (C23H21NO3S). †Predicted lower than benzyloxy derivative due to hydroxyl group. ‡Hydroxyl and carboxamide groups contribute to H-bonding.

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